molecular formula C19H22ClN3O B5539434 4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine

4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine

Cat. No. B5539434
M. Wt: 343.8 g/mol
InChI Key: QEXPTQIKDGWUNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine and its derivatives involves several key steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis processes. For example, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a closely related compound, were synthesized through modifications on its amide bond and alkyl chain, indicating the complexity and versatility in the synthesis of these compounds (Perrone et al., 2000).

Molecular Structure Analysis

Molecular structure determination of similar compounds involves spectroscopic methods such as FTIR, NMR, HRMS, and X-ray crystallography. For instance, the molecular structure of a derivative, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, was confirmed by these methods, showcasing the importance of these techniques in elucidating the structure of complex molecules (Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine derivatives can include interactions with various biological targets, indicating a potential for diverse biological activities. The specificity of reactions, such as the inhibitory activity towards certain enzymes or receptors, highlights the compound's chemical properties and its relevance in medicinal chemistry research (Watanabe et al., 2000).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and design. Techniques such as single-crystal X-ray diffraction help in understanding these properties by providing detailed insights into the compound's crystal lattice and molecular interactions within the solid state (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and binding affinity to biological targets, are essential for determining the potential therapeutic applications of these compounds. Studies on derivatives have shown varying degrees of activity against biological targets, underscoring the importance of chemical modifications to achieve desired biological effects (Perrone et al., 1998).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into derivatives of 4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine has led to the synthesis of novel compounds with significant antimicrobial activities. A study by Bektaş et al. (2010) focused on synthesizing various triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, leading to compounds that exhibited good to moderate antimicrobial effects against test microorganisms (Bektaş et al., 2010).

Structure-Affinity Relationship in Dopamine D4 Receptor Ligands

Perrone et al. (2000) conducted a structure-affinity relationship study on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand. The research involved modifications to its amide bond and alkyl chain, revealing the impact of these changes on receptor affinity (Perrone et al., 2000).

Melanocortin-4 Receptor Ligands

Tran et al. (2008) explored the binding affinities of piperazinebenzylamine derivatives at the human melanocortin-4 receptor. Their study synthesized compounds from various substrates, indicating similar or lower potency compared to their acyclic analogs (Tran et al., 2008).

HIV-1 Reverse Transcriptase Inhibitors

Romero et al. (1994) discovered bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than their predecessors as inhibitors of HIV-1 reverse transcriptase. This study highlighted the critical role of the substituted aryl moiety and the pyridyl portion in the lead molecule's effectiveness (Romero et al., 1994).

Cardiotropic Activity

Mokrov et al. (2019) synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, evaluating their cardiotropic activity. The study identified compounds with significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models, contributing to the development of potential therapeutic agents (Mokrov et al., 2019).

properties

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-2-24-19-6-4-3-5-16(19)15-21-23-13-11-22(12-14-23)18-9-7-17(20)8-10-18/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXPTQIKDGWUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine

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